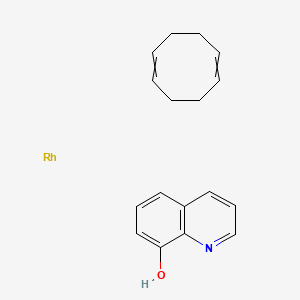

Cycloocta-1,5-diene;quinolin-8-ol;rhodium

Description

Properties

IUPAC Name |

cycloocta-1,5-diene;quinolin-8-ol;rhodium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.C8H12.Rh/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-8-7-5-3-1;/h1-6,11H;1-2,7-8H,3-6H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKGYCCELVWWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1=CC2=C(C(=C1)O)N=CC=C2.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NORh | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855593 | |

| Record name | cycloocta-1,5-diene;quinolin-8-ol;rhodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33409-86-8 | |

| Record name | cycloocta-1,5-diene;quinolin-8-ol;rhodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cycloocta 1,5 Diene;quinolin 8 Ol;rhodium Complexes

Precursor Synthesis and Reactivity Pathways

The foundation for synthesizing the target complex is the preparation of a reactive rhodium(I) starting material, most commonly the cyclooctadiene rhodium chloride dimer, [RhCl(COD)]₂. Concurrently, the quinolin-8-ol ligand can be functionalized to tune the final properties of the complex.

Cyclooctadiene rhodium chloride dimer, [RhCl(COD)]₂, is a yellow-orange, air-stable organorhodium compound that serves as a ubiquitous precursor for a wide array of homogeneous catalysts. wikipedia.orgchemeurope.com Its synthesis involves the reduction of rhodium(III) to rhodium(I) in the presence of the 1,5-cyclooctadiene (B75094) ligand.

2 RhCl₃·3H₂O + 2 COD + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(COD)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl wikipedia.org

Alternative synthetic routes have been developed to improve efficiency or proceed under milder conditions. One such method employs zinc powder as a reducing agent, allowing the reaction to occur at lower temperatures (15–30 °C) under a protective atmosphere. google.com Another reported pathway involves ligand exchange from the less stable di(ethylene) rhodium(I) chloride dimer, though this is not typically favored for larger-scale production. google.com The resulting dimer features two square planar rhodium centers bridged by two chloride ligands, with each rhodium atom also coordinated to one molecule of 1,5-cyclooctadiene. wikipedia.org

| Method | Rhodium Source | Reducing Agent | Solvent | Conditions | Yield | Reference(s) |

| Standard Method | RhCl₃·3H₂O | Ethanol | Aqueous Ethanol | Reflux (heated >60°C) | 55-94% | wikipedia.orgchemeurope.comresearchgate.netgoogle.com |

| Zinc Reduction | RhCl₃ | Zinc Powder | Alcohol/Water | 15-30°C, 6-18h | High | google.com |

| Ligand Exchange | [RhCl(C₂H₄)₂]₂ | - | - | - | Low | google.com |

Quinolin-8-ol (8-hydroxyquinoline) and its derivatives are versatile ligands in coordination chemistry. scispace.com The parent compound can be synthesized via several classic methods, including the Skraup reaction, the Friedlander synthesis, or by the alkali fusion of quinoline-8-sulfonic acid. scispace.com

Significant research has been dedicated to the functionalization of the quinoline (B57606) ring to modulate the electronic and steric properties of the resulting metal complexes. scispace.comnih.gov For instance, bromination of 8-hydroxyquinoline (B1678124) using N-bromosuccinimide (NBS) yields 7-bromoquinolin-8-ol, a precursor for further derivatization. nih.gov Suzuki cross-coupling reactions are commonly employed to introduce aryl or other substituents at the 5 and/or 7 positions of the quinoline ring, a process that often requires prior protection of the hydroxyl group. scispace.com Such modifications can influence the solubility and biological activity of the final rhodium complex. nih.gov

Direct Synthesis Routes to Cycloocta-1,5-diene (B8815838);quinolin-8-ol;rhodium Complexes

The assembly of the final (COD)Rh(quinolin-8-olate) complex is achieved by reacting the [RhCl(COD)]₂ precursor with the quinolin-8-ol ligand.

The primary route to the target complex is a ligand exchange (or substitution) reaction. libretexts.orgchemguide.co.uk In this process, the bridging chloride ligands of the [RhCl(COD)]₂ dimer are displaced by the 8-quinolinate anion. The reaction typically involves mixing the rhodium dimer with 8-hydroxyquinoline in the presence of a base. The base deprotonates the hydroxyl group of the ligand, forming the 8-quinolinate anion, which then coordinates to the rhodium(I) center.

A general representation of this ligand exchange is: [RhCl(COD)]₂ + 2 C₉H₇NO + 2 Base → 2 [Rh(COD)(C₉H₆NO)] + 2 [H-Base]⁺Cl⁻

This type of reaction is foundational in the synthesis of related rhodium complexes. For example, cationic rhodium(I) complexes with quinoline N-oxide derivatives are prepared by first removing the chloride from [RhCl(COD)]₂ with a silver salt (like AgClO₄) and then adding the ligand. lookchem.com The driving force for these reactions is often the formation of a stable product. libretexts.orgyoutube.com While specific solvothermal methods for this exact complex are not extensively detailed in the literature, the principles of ligand exchange under thermal conditions in a sealed system would apply.

The formation of the (cycloocta-1,5-diene)(quinolin-8-olato)rhodium(I) complex is powerfully driven by chelation. scispace.com Quinolin-8-ol acts as a bidentate ligand, binding to the rhodium metal center through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group. scispace.comnih.gov This creates a stable five-membered ring structure, an effect known as the chelate effect, which provides thermodynamic stability to the resulting complex. This chelation-assisted assembly is the key stabilizing interaction that facilitates the displacement of the original chloride ligands from the rhodium precursor. scispace.comnih.gov

Post-Synthetic Modification and Derivatization of Cycloocta-1,5-diene;quinolin-8-ol;rhodium Frameworks

Post-synthetic modification involves performing chemical reactions on the [Rh(COD)(quinolin-8-olate)] complex after its initial synthesis. This strategy allows for the fine-tuning of the complex's structure and function without re-designing the entire synthetic pathway.

One demonstrated example in a related system involves a mechanochemical Wittig reaction performed on a half-sandwich rhodium complex containing an 8-hydroxyquinoline-2-carbaldehyde ligand. researchgate.net This shows that the coordinated quinoline ligand can be chemically altered. Furthermore, the coordinated cycloocta-1,5-diene ligand itself is susceptible to chemical transformation, such as oxidation, which can occur while it remains bound to the rhodium center. nih.gov These examples highlight the potential for derivatizing the [Rh(COD)(quinolin-8-olate)] framework by targeting either the quinolin-8-olate or the cyclooctadiene ligand after the initial complex has been assembled.

Introduction of Auxiliary Ligands (e.g., Phosphines, N-Heterocyclic Carbenes)

The foundational (1,5-Cyclooctadiene)(8-quinolinolato)rhodium(I) complex serves as a versatile precursor for the synthesis of more elaborate structures. The introduction of strongly coordinating monodentate auxiliary ligands, such as phosphines and N-heterocyclic carbenes (NHCs), is a common strategy to modify the reactivity and stability of the rhodium center. These ligands typically displace a weakly bound ligand or react with a dimeric rhodium precursor.

Phosphine (B1218219) Ligands: The incorporation of phosphine ligands into a [Rh(cod)] framework is a well-established synthetic procedure. A general and highly effective method involves the reaction of a chloro-bridged rhodium dimer, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), with the desired phosphine ligand (PR₃). This reaction typically proceeds via the cleavage of the chloride bridges to yield a monomeric complex of the type [RhCl(cod)(PR₃)]. nih.gov The choice of phosphine can range from simple trialkyl- or triarylphosphines to more complex aminophosphines, each imparting distinct electronic and steric characteristics to the metal center. nih.gov For instance, the use of aminophosphines has been shown to generate highly effective catalysts for nitrile hydration. nih.gov The synthesis is generally straightforward, often carried out in a suitable organic solvent at room temperature.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands in organometallic chemistry due to their strong σ-donating properties and steric tuneability. rsc.org The synthesis of [RhCl(cod)(NHC)] complexes is commonly achieved through one of two primary routes. The first involves the reaction of the rhodium precursor [RhCl(cod)]₂ with a pre-formed, isolated free NHC. The second, and more frequent, method is the in situ generation of the NHC from its corresponding azolium salt (e.g., imidazolium (B1220033) or benzimidazolium halide) using a base. rsc.org This is then immediately reacted with the rhodium precursor, such as [RhCl(cod)]₂ or, alternatively, a hydroxide-bridged dimer like hydroxy(cyclooctadiene)rhodium(I) dimer ([Rh(OH)(cod)]₂). nih.gov The latter can act as an internal base, simplifying the reaction procedure. nih.gov The reaction of an azolium salt with [Rh(OH)(cod)]₂ can proceed at room temperature, offering a high-yield pathway to [RhCl(cod)(NHC)] complexes with water as the only byproduct. A variety of NHC ligands, including those derived from imidazole, benzimidazole, and triazole, have been successfully incorporated into rhodium(I) cyclooctadiene complexes, demonstrating the versatility of this synthetic approach. rsc.orgnih.gov

The following table summarizes representative synthetic approaches for incorporating these auxiliary ligands.

| Auxiliary Ligand Type | Rhodium Precursor | Auxiliary Ligand Source | General Reaction | Resulting Complex Type |

|---|---|---|---|---|

| Phosphine | [RhCl(cod)]₂ | Tertiary Phosphine (PR₃) | [RhCl(cod)]₂ + 2 PR₃ → 2 [RhCl(cod)(PR₃)] | [RhCl(cod)(PR₃)] |

| N-Heterocyclic Carbene (NHC) | [RhCl(cod)]₂ | Azolium Salt + Base | [RhCl(cod)]₂ + 2 NHC → 2 [RhCl(cod)(NHC)] | [RhCl(cod)(NHC)] |

| N-Heterocyclic Carbene (NHC) | [Rh(OH)(cod)]₂ | Azolium Chloride | [Rh(OH)(cod)]₂ + 2 [NHC-H]Cl → 2 [RhCl(cod)(NHC)] + 2 H₂O | [RhCl(cod)(NHC)] |

Chiral Ligand Incorporation and Enantiomeric Enrichment

The development of asymmetric catalysis is heavily reliant on the design and synthesis of chiral metal complexes. For rhodium-cyclooctadiene systems, chirality is typically introduced not by modifying the achiral cyclooctadiene or quinolin-8-ol ligands directly, but by incorporating a chiral auxiliary ligand, such as a chiral phosphine or a chiral NHC. The goal is to create a chiral environment around the rhodium center that can induce enantioselectivity in a catalyzed reaction.

Chiral Phosphine Ligands: Chiral phosphine ligands are paramount in asymmetric catalysis. nih.govnih.govjst.go.jp They are generally classified into two categories: those with chirality on a carbon backbone and those with a stereogenic phosphorus atom (P-chiral). tcichemicals.com The synthesis of rhodium catalysts bearing these ligands often follows the same principles as for achiral phosphines, typically involving the reaction of the chiral phosphine with a rhodium precursor like [RhCl(cod)]₂ or [Rh(cod)₂]BF₄. jst.go.jp The resulting chiral rhodium complexes are often used as catalysts in asymmetric hydrogenations and other enantioselective transformations. nih.govjst.go.jp The synthesis of P-chiral phosphines themselves has been significantly advanced through the use of phosphine-borane intermediates, which allows for the stereospecific construction of the chiral phosphorus center. nih.govnih.govjst.go.jp

Chiral N-Heterocyclic Carbene Ligands: The synthesis of chiral NHC-rhodium complexes provides another avenue for asymmetric catalysis. Chirality in NHC ligands is commonly introduced by attaching chiral substituents to the nitrogen atoms of the heterocyclic ring or by using a chiral backbone to construct the ring system itself. semanticscholar.org For example, chiral bis(N-heterocyclic carbene) ligands with a 1,1'-biphenyl scaffold have been synthesized and complexed to rhodium. semanticscholar.org The synthetic route to the chiral rhodium complex typically involves reacting the chiral azolium salt precursor with a suitable rhodium(I) source, such as [RhCl(cod)]₂, in the presence of a base to generate the chiral [RhCl(cod)(NHC)] complex. rsc.orgsemanticscholar.org

Enantiomeric Enrichment Strategies: The primary strategy for enantiomeric enrichment is the use of an enantiomerically pure chiral ligand to direct the formation of a single diastereomer of the rhodium complex. The success of this approach depends on the stereochemical purity of the ligand. mdpi.com For instance, in the synthesis of chiral dirhodium(II) carboxylate catalysts, it has been shown that the use of optically pure ligands is essential for constructing a symmetric chiral cavity and achieving reliable enantioselectivity. mdpi.com In some cases, the metal atom itself can become a chiral center upon coordination to specific ligand sets. Resolution of these "chiral-at-metal" complexes can lead to highly enantioselective catalysts. nih.gov

The following table outlines common strategies for incorporating chirality into rhodium-cyclooctadiene complexes.

| Chiral Ligand Type | Source of Chirality | Synthetic Approach | Example Application |

|---|---|---|---|

| Backbone-Chiral Phosphine | Chiral carbon skeleton (e.g., BINAP, DuPhos) | Reaction of enantiopure phosphine with [Rh(cod)₂]BF₄ or [RhCl(cod)]₂ | Asymmetric Hydrogenation |

| P-Chiral Phosphine | Stereogenic phosphorus atom (e.g., DIPAMP) | Synthesis via phosphine-borane intermediates, followed by complexation to Rh(I) | Asymmetric Hydrogenation of dehydroamino acids tcichemicals.com |

| Chiral N-Heterocyclic Carbene | Chiral substituents on N-atoms or chiral backbone | Reaction of chiral azolium salt with [RhCl(cod)]₂ and base | Asymmetric Catalysis semanticscholar.org |

| Chiral-at-Metal Complex | Stereogenic metal center due to ligand arrangement | Coordination of achiral ligands to form stable, separable diastereomers or enantiomers | Enantioselective Cycloadditions nih.gov |

Structural Elucidation and Coordination Chemistry of Cycloocta 1,5 Diene;quinolin 8 Ol;rhodium Complexes

Spectroscopic Characterization Techniques for Complex Identification

The precise identification and characterization of cycloocta-1,5-diene (B8815838);quinolin-8-ol;rhodium complexes rely on a suite of spectroscopic methods. These techniques probe the molecular structure, confirming the coordination of the ligands to the rhodium center and providing insight into the electronic environment of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of diamagnetic rhodium(I) complexes like (1,5-Cyclooctadiene)(8-quinolinolato)rhodium(I).

¹H and ¹³C NMR are instrumental in confirming the presence and coordination of both the cycloocta-1,5-diene (COD) and quinolin-8-ol (oxinate) ligands.

Cycloocta-1,5-diene (COD) Ligand: In the ¹H NMR spectrum, the protons of the coordinated COD ligand show distinct signals. The olefinic protons (=CH) typically appear as a broad resonance in the region of 4.3-4.5 ppm, while the aliphatic methylene (B1212753) protons (-CH₂-) are observed further upfield, around 1.7-2.6 ppm researchgate.net. The coordination to rhodium renders the two olefinic protons and two sets of methylene protons chemically inequivalent, which is reflected in their respective signals scispace.com. In the ¹³C{¹H} NMR spectrum, the olefinic carbons of the COD ligand that are bonded to the rhodium atom often appear as a doublet due to coupling with the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance). For instance, in similar Rh(COD) complexes, these signals can be found around 67-102 ppm with a characteristic C-Rh coupling constant mdpi.com. The aliphatic carbons appear at higher field, typically in the 28-34 ppm range mdpi.com.

Quinolin-8-ol Ligand: The aromatic protons of the quinolin-8-ol ligand produce a series of signals in the downfield region of the ¹H NMR spectrum, characteristic of the substituted aromatic system.

³¹P NMR: While ³¹P NMR spectroscopy is a powerful tool for studying rhodium complexes containing phosphine (B1218219) ligands, it is not applicable to the title compound, as it lacks a phosphorus atom. In analogous [RhCl(COD)(PR₃)] systems, the coordination of the phosphine is confirmed by a downfield shift of the ³¹P signal compared to the free ligand and the appearance of a doublet structure due to direct ¹J(³¹P, ¹⁰³Rh) coupling scispace.comresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the ligands. The coordination of the cyclooctadiene ligand to the rhodium center is confirmed by the presence of characteristic C=C stretching frequencies. For the precursor, cyclooctadiene rhodium chloride dimer, strong infrared bands are noted at 819, 964, and 998 cm⁻¹ researchgate.net. The spectrum also contains bands corresponding to the vibrations of the quinolin-8-ol aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic structure of the complex. Rhodium(I) d⁸ complexes are often colored, and their UV-Vis spectra are characterized by bands arising from d-d transitions and metal-to-ligand charge transfer (MLCT) transitions researchgate.net. These electronic transitions are sensitive to the coordination environment and can be used to study ligand substitution reactions and the stability of the complex in solution mdpi.com.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for establishing the precise three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. This technique has been successfully applied to the title compound, providing unambiguous proof of its structure and coordination. bsb-muenchen.de

Analysis of Coordination Geometry at the Rhodium Center (e.g., Distorted Square-Planar)

X-ray diffraction analysis of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I), also denoted as [Rh(oxine)(COD)], confirms that the rhodium(I) metal center adopts a distorted square-planar coordination geometry. bsb-muenchen.de This is a common geometry for d⁸ metal ions like Rh(I) wikipedia.org. The four coordination sites are occupied by the two π-bonds of the cyclooctadiene ligand and the nitrogen and oxygen donor atoms of the chelating quinolin-8-ol ligand. The distortion from an ideal square plane arises from the geometric constraints imposed by the bite angle of the chelating ligands. bsb-muenchen.de

Elucidation of Intermolecular Interactions and Supramolecular Arrangements

The crystal structure reveals how individual complex molecules pack together in the crystalline lattice. bsb-muenchen.de The [Rh(oxine)(COD)] complex crystallizes with two molecules in the unit cell. The packing is dictated by van der Waals forces and potentially more specific intermolecular interactions. Given the presence of the large, flat aromatic quinoline (B57606) system in the quinolin-8-ol ligand, there is a strong possibility for π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of aromatic rings align, are a significant force in the formation of supramolecular assemblies in the solid state for related organometallic complexes. bsb-muenchen.dersc.org

Ligand Binding Modes and Their Influence on Rhodium Coordination

Cycloocta-1,5-diene (COD): This ligand binds to the rhodium(I) center in a η⁴-fashion, meaning all four carbon atoms of the two double bonds are involved in the coordination. The COD ligand acts as a neutral, bidentate ligand.

Quinolin-8-ol (Oxinate): This ligand coordinates to the rhodium center as a monoanionic, bidentate chelating ligand through its phenolic oxygen and quinolinic nitrogen atoms. bsb-muenchen.de This (N,O) chelation forms a stable five-membered ring with the rhodium atom.

A key finding from the crystallographic study is the significant difference in the trans influence of the nitrogen and oxygen donor atoms of the quinolin-8-ol ligand. The trans influence is the effect of a coordinated ligand on the strength of the bond trans to it. The analysis of the Rh-C bond lengths of the COD ligand shows that the bonds trans to the nitrogen atom are longer than those trans to the oxygen atom. This indicates that the nitrogen atom has a larger trans influence than the oxygen atom in this complex. bsb-muenchen.de This electronic effect demonstrates how the choice of the chelating ligand and its specific donor atoms directly modulates the bonding within the coordination sphere of the rhodium center.

η4-Coordination of Cycloocta-1,5-diene

The cycloocta-1,5-diene (cod) ligand coordinates to the rhodium(I) center in a η4 fashion. This means that both of the carbon-carbon double bonds of the diene interact with the metal center through their π-electron systems. nih.gov This bidentate coordination mode forces the cod ligand into a "tub" conformation.

The rhodium atom is positioned relative to the midpoints of the two double bonds. This interaction completes the coordination sphere, and in conjunction with other ligands, establishes a distorted square-planar environment around the rhodium. nih.gov The deviation from a perfect square-planar geometry is a common feature in such complexes, influenced by the steric constraints of the cyclic diene ligand. nih.govnih.gov Cationic rhodium complexes with diene ligands like cycloocta-1,5-diene are significant organometallic compounds that often serve as precatalysts. nih.gov

| Parameter | Typical Value | Reference |

|---|---|---|

| Rh–C (olefin) Bond Length | 2.10 - 2.25 Å | nih.gov |

| Rh–M (midpoint of C=C) | 1.95 - 2.05 Å | nih.gov |

| M–Rh–M Angle | ~88° | nih.gov |

N,O-Bidentate Coordination of Quinolin-8-olate

The quinolin-8-olate anion (the deprotonated form of quinolin-8-ol) acts as a bidentate chelating ligand. It coordinates to the rhodium center through both the nitrogen atom of the quinoline ring and the oxygen atom of the phenolate (B1203915) group. This N,O-bidentate coordination results in the formation of a thermodynamically stable five-membered chelate ring.

| Parameter | Typical Value | Reference |

|---|---|---|

| Rh–N Bond Length | 2.05 - 2.15 Å | nih.gov |

| Rh–O Bond Length | 2.00 - 2.10 Å | nih.gov |

| N–Rh–O Bite Angle | ~80 - 90° | researchgate.net |

Assessment of Ancillary Ligand Effects on the Coordination Sphere

While the primary ligands are cycloocta-1,5-diene and quinolin-8-olate, the presence of additional, or "ancillary," ligands can significantly modify the properties of the complex. These ancillary ligands can influence the electronic environment and steric profile of the rhodium center. For instance, in related iridium complexes, the choice of ancillary ligand has been shown to impact redox properties and excited-state dynamics. rsc.org

Catalytic Applications of Cycloocta 1,5 Diene;quinolin 8 Ol;rhodium Complexes

C-H Activation and Functionalization Reactions

Rhodium complexes are powerful tools for the activation and subsequent functionalization of otherwise inert C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The development of these reactions has been significantly advanced by designing catalysts and substrates that work in concert to achieve high reactivity and selectivity. nih.govnih.gov

Chelation assistance is a primary strategy for achieving regioselective C-H activation. In this approach, a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, typically in the ortho position. While extensive research exists for rhodium-catalyzed C-H activation, nih.gov detailed mechanistic studies specifically employing the (Cycloocta-1,5-diene)(quinolin-8-ol)rhodium complex are not widely reported in the available literature. However, the general mechanism for related Rh(I) catalysts is well-understood and provides a framework for its potential reactivity. nih.gov

The quinolin-8-ol ligand itself can be considered a directing group. More broadly, in reactions involving a substrate with a directing group, the catalytic cycle typically involves several key steps:

Coordination: The directing group on the substrate coordinates to the rhodium(I) center.

C-H Activation: The rhodium center cleaves a nearby C-H bond, often through an oxidative addition or a concerted metalation-deprotonation pathway, to form a rhodacycle intermediate. This is frequently the rate-determining step.

Insertion: A coupling partner, such as an alkene or alkyne, inserts into the rhodium-carbon bond of the rhodacycle.

Reductive Elimination: The final C-C bond is formed through reductive elimination, which releases the functionalized product and regenerates the active rhodium catalyst. nih.gov

Rhodium(III) complexes are also highly active in C-H functionalization, particularly for the C-8 alkylation and alkynylation of quinoline (B57606) N-oxides, where the N-oxide acts as a traceless directing group. researchgate.netacs.org An efficient Rh(III)-catalyzed coupling of 8-formylquinolines with alkynes has also been developed, proceeding via C(acyl)-H activation. researchgate.net

Building on directed C-H activation, rhodium catalysts are widely used in intramolecular annulation and intermolecular cross-coupling reactions. These transformations construct complex cyclic and polycyclic structures from simpler precursors. Annulation reactions, in particular, have been employed in the synthesis of natural products and biologically active molecules. nih.gov

While the precursor Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, is a common starting point for generating catalysts for cross-coupling and annulation reactions, researchgate.net specific applications detailing the performance of the (Cycloocta-1,5-diene)(quinolin-8-ol)rhodium complex are not extensively documented. A related example involves the Rh(III)-catalyzed cross-coupling of sulfoxonium ylides with quinoline-8-carboxaldehydes to form quinoline-1,3-diketones, demonstrating the utility of rhodium in functionalizing quinoline scaffolds. researchgate.net

Annulation reactions often proceed through a C-H activation mechanism followed by intramolecular cyclization. Research has shown that Rh(III) catalysts can facilitate a formal [4 + 2 + 2] cyclization of N-pivaloyloxybenzamides with 1,6-allene-enes to produce eight-membered lactams. rsc.org

Table 1: Rh(III)-Catalyzed Annulation of Benzoylhydrazine with Diphenylacetylene This table presents data for a representative rhodium-catalyzed annulation reaction. The specific catalyst used was [CpRhCl₂]₂.*

| Entry | Benzoylhydrazine (R group) | Product | Yield (%) |

| 1 | H | 2,3,4-triphenylisoquinolone | 95 |

| 2 | 4-Me | 6-methyl-2,3,4-triphenylisoquinolone | 94 |

| 3 | 4-OMe | 6-methoxy-2,3,4-triphenylisoquinolone | 96 |

| 4 | 4-F | 6-fluoro-2,3,4-triphenylisoquinolone | 85 |

| 5 | 4-Cl | 6-chloro-2,3,4-triphenylisoquinolone | 89 |

| 6 | 3-Me | 7-methyl-2,3,4-triphenylisoquinolone | 90 |

Source: Adapted from research on Rh(III)-catalyzed C-H activation of hydrazines. rsc.org

Other Significant Catalytic Transformations

Beyond C-H functionalization, rhodium complexes containing the cycloocta-1,5-diene (B8815838) ligand are versatile catalysts for a range of other important organic reactions.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (e.g., C=C or C≡C), is a fundamental process for producing organosilicon compounds. Rhodium complexes are among the most effective catalysts for this transformation. While specific studies on the use of (Cycloocta-1,5-diene)(quinolin-8-ol)rhodium are limited, related cationic rhodium species are known to catalyze the hydrosilylation of alkynes. For instance, a system combining a rhodium precursor with a phosphine (B1218219) ligand has been shown to effect the (E)-selective hydrosilylation of alkynes in an aqueous micellar system. nih.gov The mechanism is believed to involve the formation of a cationic rhodium species that facilitates the reaction. nih.gov

Table 2: Rhodium-Catalyzed Hydrosilylation of Phenylacetylene with Triethylsilane This table shows representative results for a rhodium-catalyzed hydrosilylation. The catalyst system involved [RhCl(nbd)]₂ and dppp (B1165662) ligand in an aqueous SDS solution.

| Entry | Alkyne | Silane | Product | Selectivity (E:Z) | Yield (%) |

| 1 | Phenylacetylene | Triethylsilane | (E)-Triethyl(styryl)silane | >99:1 | 96 |

| 2 | 1-Hexyne | Triethylsilane | (E)-Triethyl(hex-1-en-1-yl)silane | >99:1 | 99 |

| 3 | 1-Octyne | Triethoxysilane | (E)-Triethoxy(oct-1-en-1-yl)silane | >99:1 | 99 |

| 4 | Phenylacetylene | Dimethylphenylsilane | (E)-Dimethyl(phenyl)styrylsilane | 98:2 | 93 |

Source: Adapted from research on hydrosilylation in aqueous micellar systems. nih.gov

The [2+2+2] cycloaddition is a powerful, atom-economical method for synthesizing six-membered rings from three unsaturated components, such as alkynes and alkenes. Rhodium catalysts are particularly advantageous due to their high activity and the ability to tune selectivity by modifying the ligand environment. nih.gov The general mechanism involves the oxidative coupling of two alkyne units to the rhodium center to form a rhodacyclopentadiene intermediate. This intermediate then undergoes insertion of a third unsaturated molecule (the "enophile" or "dienophile") followed by reductive elimination to yield the cyclic product and regenerate the catalyst. nih.gov

Rhodium(I) complexes containing cycloocta-1,5-diene, such as [Rh(cod)₂]BF₄, are effective catalysts for these transformations, often in combination with phosphine ligands. nih.gov These reactions can assemble complex carbocyclic and heterocyclic scaffolds with high control over chemo-, regio-, and diastereoselectivity. nih.gov

Table 3: Selected Examples of Rhodium-Catalyzed [2+2+2] Cycloadditions This table presents data for representative rhodium-catalyzed cycloadditions. The specific catalysts are noted.

| Unsaturated Substrates | Catalyst System | Product | Yield (%) |

| 1,6-Heptadiyne + Propyne | [Rh(cod)Cl]₂ / AgSbF₆ | 4-Methyl-bicyclo[4.3.0]nona-1,3,8-triene | 85 |

| 1,6-Heptadiyne + Acrylonitrile | [Rh(cod)Cl]₂ / AgSbF₆ | Bicyclo[4.3.0]nona-1,8-diene-3-carbonitrile | 70 |

| Diyne + C₆₀ Fullerene | [Rh(cod)₂]BF₄ / Tol-BINAP | Open-cage fullerene adduct | - |

Source: Adapted from a review on rhodium catalysts in [2+2+2] cycloadditions. nih.gov

Rhodium catalysts can control the reaction of alkynes to produce either dimers or polymers. In the case of linear codimerization, a ketene (B1206846) and an alkyne can be coupled to form dienones. This reaction is believed to proceed through a rhodacyclopentenone intermediate formed by the oxidative cyclization of the two components on the rhodium center. mdpi.com

For polymerization, rhodium catalysts are particularly famous for the stereoregular polymerization of phenylacetylenes, leading to the formation of helical polymers. A proposed mechanism involves the insertion of the alkyne monomer into a rhodium-alkyl or rhodium-hydride bond, followed by repeated insertions to grow the polymer chain. A "stitching polymerization" of nonconjugated diynes has also been developed using rhodium catalysts to create bridged π-conjugated polymers. nih.gov

Table 4: Rhodium-Catalyzed Linear Codimerization of Ketenes with Alkynes This table shows results for the codimerization of ketenes and alkynes catalyzed by RhCl(PPh₃)₃.

| Ketene (1) | Alkyne (2) | Product (Dienone) | Yield (%) |

| Ethyl phenyl ketene | 3-Hexyne | (2Z, 5E)-5-Ethyl-3-phenylocta-2,5-dien-4-one | 92 |

| Methyl phenyl ketene | 3-Hexyne | (2Z, 5E)-5-Ethyl-3-phenylhepta-2,5-dien-4-one | 85 |

| Ethyl phenyl ketene | 4-Octyne | (2Z, 5E)-5-Propyl-3-phenylnona-2,5-dien-4-one | 88 |

Source: Adapted from research on rhodium-catalyzed linear codimerization. mdpi.com

Mechanistic Investigations of Cycloocta 1,5 Diene;quinolin 8 Ol;rhodium Catalysis

Elucidation of Catalytic Cycles and Reaction Intermediates

Identification of Key Organometallic Speciesnih.gov

The catalytic activity of rhodium complexes, particularly in reactions like hydroamination and hydroamidation, is defined by a sequence of distinct organometallic intermediates. The complex, (1,5-cyclooctadiene)(8-quinolinolato)rhodium(I), typically serves as a precatalyst that enters the catalytic cycle upon activation, which often involves the displacement of the cycloocta-1,5-diene (B8815838) (COD) ligand by a substrate molecule.

A cornerstone of many proposed catalytic cycles is the formation of a rhodium-hydride species. For instance, in the anti-Markovnikov hydroamidation of unactivated alkenes, a rhodium hydride has been proposed as the initial species formed. rsc.org This can be generated from a rhodium(I) precatalyst through various pathways, including the oxidative addition of an amine's N-H bond or via β-hydride elimination from a rhodium-alkoxide intermediate. rsc.org Spectroscopic evidence, such as a characteristic triplet in ¹H NMR spectra at approximately -11.18 ppm, has been used to identify the presence of such hydride species, demonstrating their formation under reaction conditions. rsc.org

Rhodium-amido complexes are another class of crucial intermediates. These can arise from the reaction of the rhodium(I) center with an amine substrate, leading to N-H bond activation. This species can then undergo further reaction, such as migratory insertion of an alkene.

Following the formation of a rhodium-hydride or rhodium-amido species, the coordination and subsequent insertion of an alkene lead to the formation of rhodium-alkyl intermediates. The regiochemical outcome of the reaction is determined at this stage. For anti-Markovnikov selectivity, the rhodium metal becomes attached to the terminal carbon of the alkene, leading to a linear alkylrhodium species. rsc.org

The catalytic cycle is typically closed by the reductive elimination of the product from a higher oxidation state rhodium center (e.g., Rh(III)), which regenerates the active rhodium(I) catalyst. The identification and characterization of these often transient species are accomplished through a combination of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often supported by computational studies to determine their structures and relative energies. nih.gov

Determination of Rate-Determining Steps and Turnover-Limiting Processesnih.govnih.gov

Depending on the specific reaction, such as hydroamination or hydroarylation, different steps have been proposed as being rate-limiting. In some rhodium-catalyzed reactions, the initial oxidative addition of a substrate's X-H bond (e.g., N-H) to the rhodium(I) center can be the turnover-limiting step. This is often the case in processes where strong electron-donating ligands are used, which can favor this step. nih.gov

Alternatively, the migratory insertion of the alkene into a Rh-H or Rh-X (where X is a heteroatom) bond can be the slowest process. This step involves significant geometric and electronic reorganization, and its energy barrier can be the highest in the catalytic cycle. For example, in a Rh(III)-catalyzed anti-Markovnikov hydroamidation, mechanistic studies suggested that while migratory insertion of the alkene is reversible, the subsequent amidation step involving N-O bond cleavage is turnover-limiting. rsc.org In other systems, such as transfer arylation, kinetic studies have pointed towards β-carbon elimination as the turnover-limiting step. nih.gov

Product release (reductive elimination) can also limit the catalyst's turnover frequency. If the product binds strongly to the regenerated catalyst, it can act as an inhibitor, slowing down subsequent catalytic cycles. The unique properties of the supporting ligands are crucial in facilitating this step and preventing catalyst deactivation.

Role of Ligand Cooperativity and Metal-Ligand Bifunctional Activation

Proton Shuttling Mechanisms in Catalysisnih.govrsc.org

The quinolin-8-ol ligand is not a passive component in the catalytic system; it actively participates in the reaction mechanism through a process known as metal-ligand cooperativity. A key function of the quinolin-8-ol ligand is to act as a proton shuttle, facilitating the transfer of protons in a controlled manner, which is a form of bifunctional activation.

In reactions involving the activation of X-H bonds, such as in hydroamination, the oxygen atom of the quinolin-8-ol ligand can function as an internal base. It can accept a proton from the incoming substrate (e.g., an amine), which is then held by the ligand in proximity to the metal center. This facilitates the formation of key intermediates. Subsequently, this proton can be transferred back to a substrate-derived fragment at a later stage in the catalytic cycle, for instance, to cleave the metal-carbon bond of a rhodium-alkyl intermediate, releasing the final product and regenerating the catalyst. This internal proton management avoids the high energy barriers associated with generating charged intermediates in low-polarity solvents and is a hallmark of efficient catalysis. Recent studies on rhodium-catalyzed cycloadditions have also highlighted the critical role of proton transfer, sometimes assisted by trace amounts of water, in determining the final product distribution. dntb.gov.ua

Influence of Ligand Hemilability on Reactivitynih.gov

The concept of hemilability is central to understanding the reactivity of the cycloocta-1,5-diene;quinolin-8-ol;rhodium complex. Hemilability refers to the ability of the multidentate quinolin-8-ol ligand to have its oxygen donor atom reversibly dissociate from the rhodium center while the nitrogen atom remains firmly bound. nih.gov

This reversible dissociation of the Rh-O bond is critical because it opens up a vacant coordination site on the rhodium atom. This transiently available site is essential for the coordination of incoming substrate molecules, such as an alkene or an amine, which is a prerequisite for their activation and subsequent transformation. Without this dynamic behavior, the metal center would remain coordinatively saturated and catalytically inactive.

Stereocontrol and Enantioselectivity Origin in Chiral Systems

While the parent (1,5-cyclooctadiene)(8-quinolinolato)rhodium(I) complex is achiral, the introduction of chiral elements into the ligand framework enables asymmetric catalysis, leading to the formation of enantiomerically enriched products. The development of chiral analogues of the quinolin-8-ol ligand, or the use of chiral phosphine (B1218219) ligands in conjunction with a rhodium precursor, allows for the control of stereochemistry.

The origin of enantioselectivity in such chiral rhodium systems stems from the creation of a chiral environment around the metal center. This chiral pocket forces the prochiral substrate to coordinate to the rhodium atom in a specific orientation. The interaction between the substrate and the chiral ligand leads to the formation of two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product.

The difference in the Gibbs free energy (ΔΔG‡) between these two diastereomeric transition states determines the enantiomeric excess (ee) of the reaction. The more stable transition state, which experiences fewer steric clashes and/or more favorable electronic interactions with the chiral ligand, will be lower in energy and thus lead to the major enantiomer. For example, in asymmetric hydroamination reactions, the chiral ligand can control the facial selectivity of the alkene insertion into the Rh-H or Rh-N bond, thereby establishing the new stereocenter with high fidelity. Detailed computational studies are often employed to model these transition states and rationalize the observed levels of enantioselectivity, guiding the design of more effective chiral ligands.

Analysis of Chiral Ligand-Substrate Interactions

In asymmetric catalysis, the precise interactions between a chiral ligand and the substrate within the coordination sphere of the metal are fundamental to achieving high enantioselectivity. While the achiral quinolin-8-ol and cycloocta-1,5-diene ligands establish the primary catalytic environment, the introduction of an external chiral ligand, typically a phosphine or a modified diene, is necessary to induce stereocontrol.

The electronic and steric properties of these chiral diene ligands can be finely tuned to optimize their performance in rhodium-catalyzed reactions, such as the asymmetric arylation of imines. In a hypothetical [Rh(COD)(quinolin-8-ol)] system modified with a chiral ligand, the substrate's approach to the rhodium center is intricately controlled. The quinolin-8-ol ligand, acting as a bidentate N,O-donor, creates a rigid, planar scaffold that occupies two coordination sites. This leaves the remaining sites, occupied by the chiral diene or phosphine, to form a defined chiral pocket. The substrate, upon coordination to the rhodium, is forced into a specific orientation due to steric repulsion and favorable electronic interactions with the chiral auxiliary. For instance, studies on rhodium complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands have shown that modifying the steric bulk of the Cp ligand can profoundly influence selectivity and reactivity. Similarly, chiral diene ligands create a C2-symmetric environment that effectively differentiates the two prochiral faces of an incoming substrate, leading to high enantiomeric excess in the product.

Stereodetermining Transition State Analysis

The stereochemical outcome of a reaction is determined at the highest-energy transition state involving the chiral catalyst and the substrate. Analysis of this stereodetermining step is critical for rationalizing and predicting enantioselectivity. In rhodium-catalyzed processes, key steps such as migratory insertion, oxidative addition, or reductive elimination often dictate the final stereochemistry.

Computational and experimental studies have provided significant insights into these transition states. For example, in rhodium(I)-catalyzed intramolecular annulations, the use of different chiral phosphine ligands like (R)-H8-binap versus (R)-segphos led to divergent reaction pathways, forming completely different structural scaffolds. This divergence was traced back to a product-determining Rh-alkyl migratory insertion step, where the unique steric and electronic profiles of each ligand stabilized a different transition state geometry. In the context of a Cycloocta-1,5-diene;quinolin-8-ol;rhodium catalyst, the rigid quinolin-8-ol chelate would significantly constrain the possible geometries of the transition state. This rigidity, combined with the steric and electronic influence of an ancillary chiral ligand, would create a highly organized transition state assembly. In rhodium-catalyzed asymmetric allylic alkylation, for instance, a chiral rhodium-hydride catalyst generates products with an all-carbon quaternary stereocenter with high enantioselectivity, underscoring the formation of a well-defined, ordered transition state that effectively controls the stereochemical outcome.

Regioselectivity and Chemoselectivity Factors

Beyond stereoselectivity, controlling where and how a reaction occurs on a multifunctional substrate is a paramount challenge. Regioselectivity (site selectivity) and chemoselectivity (functional group selectivity) in Cycloocta-1,5-diene;quinolin-8-ol;rhodium catalysis are governed by a combination of electronic and steric effects, as well as the powerful influence of directing groups.

Steric and Electronic Effects on Substrate Coordination

The coordination of a substrate to the rhodium center is the prerequisite for any catalytic transformation. The electronic nature of the ligands modulates the electron density at the rhodium, influencing its ability to coordinate with and activate the substrate. The quinolin-8-ol ligand, with its anionic oxygen donor, is a strong sigma-donating ligand that increases the electron density on the rhodium(I) center. This can be further modulated by substituents on the quinoline (B57606) ring.

Steric hindrance plays an equally critical role. Studies on rhodium(I) complexes with 8-alkyl-quinolines have demonstrated that increasing the size of the alkyl group at the 8-position (e.g., from methyl to ethyl to isopropyl) sterically hinders the coordination of the nitrogen atom to the metal center. This steric clash can reduce the stability of the resulting complex and impact catalytic efficiency. In rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides, a substrate with a bulky substituent at the 2-position showed diminished reactivity, which was attributed to steric effects. The interplay between these steric and electronic factors allows for the fine-tuning of catalyst reactivity and selectivity. For example, in rhodium(III) catalysis, switching from the standard pentamethylcyclopentadienyl (Cp*) ligand to a more sterically hindered derivative can dramatically alter the regioselectivity of C-H functionalization reactions.

Table 1: Influence of Ligand Properties on Rhodium Catalysis Selectivity This table summarizes findings from related rhodium systems to illustrate the principles applicable to the title compound.

| Ligand Modification | Effect Type | Observed Impact on Selectivity | Example Reaction | Reference |

|---|---|---|---|---|

| Increased steric bulk on Cp ligand (Cp* vs. Cpt) | Steric | Alters regioselectivity in aliphatic alkene functionalization. | Dihydroisoquinolone synthesis | |

| Change from phosphine to carbonyl ligands | Electronic | Shifts diastereoselectivity in cycloaddition. | [2+2+2] Cycloaddition | |

| Increased steric bulk of 8-substituent on quinoline | Steric | Reduces stability of Rh-quinoline complex formation. | Ligand binding studies | |

| Electron-donating vs. electron-withdrawing substituents | Electronic | Modulates electron density at Rh center, affecting reactivity. | Asymmetric arylation |

Directing Group Control and Intramolecular Assistance

The quinolin-8-ol moiety is not merely a spectator ligand; its nitrogen atom can act as a powerful directing group, guiding the catalytic center to a specific site on the substrate. This is a widely exploited strategy for achieving high regioselectivity in C-H functionalization reactions. The N-atom of a quinoline ring can coordinate to the rhodium catalyst, positioning it to selectively activate a C-H bond at the C8-position. This is an example of intramolecular assistance, where a functional group within the substrate itself facilitates the desired transformation.

This directing effect is robust and has been used to achieve C-8 alkenylation and alkylation of quinoline derivatives with high selectivity. The formation of a stable, five- or six-membered cyclometalated intermediate is often the key to this high regiocontrol. In these intermediates, the rhodium center is held in close proximity to the target C-H bond, lowering the activation energy for its cleavage compared to other C-H bonds in the molecule. The cycloocta-1,5-diene ligand in the [Rh(COD)(quinolin-8-ol)] complex is typically displaced by the substrate and other ligands during the catalytic cycle, allowing the crucial directing group interaction and subsequent functionalization to occur.

Table 2: Directing Group Effects in Rhodium-Catalyzed Quinoline Functionalization This table showcases the power of the quinoline moiety in directing reactions to specific positions.

| Directing Group | Substrate | Reagent | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Quinoline N-Oxide | Quinoline N-Oxide | Alkenes | C-8 | 8-Alkenylated Quinoline N-Oxide | |

| Quinoline N-Oxide | Quinoline N-Oxide | Olefins | C-8 | 8-Alkylated Quinoline |

Theoretical and Computational Studies on Cycloocta 1,5 Diene;quinolin 8 Ol;rhodium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic complexes, including those of rhodium with cyclooctadiene (COD) and quinolin-8-ol (oxine) ligands. Its balance of computational cost and accuracy makes it ideal for exploring the multifaceted nature of these catalytic systems.

Geometry Optimization and Electronic Structure Analysis of Complexes and Intermediates

DFT calculations are routinely used to predict the three-dimensional structures of rhodium complexes and their reaction intermediates. Geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the steric environment around the rhodium center. For instance, studies on related rhodium-olefin complexes have shown a good correlation between geometries optimized using DFT and those determined experimentally through X-ray crystallography. researchgate.net In complexes involving a (cyclooctadiene)rhodium(I) moiety, the COD ligand typically adopts a tub-like conformation. The quinolin-8-ol ligand, acting as a bidentate N,O-chelator, forms a stable five-membered ring with the rhodium atom. researchgate.net

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, which is key to its reactivity. Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the electronic transitions and the complex's ability to participate in catalytic cycles. For example, in rhodium(I) complexes, the electronic properties are heavily influenced by the interplay between the π-accepting olefin (COD) and the σ-donating/π-donating quinolin-8-ol ligand. numberanalytics.com This modulation of the rhodium center's electronic and steric properties by the ligands is a critical factor in determining reactivity and selectivity. numberanalytics.com

Detailed characterization of similar [RhCl(cod)(NHC)] complexes, although not containing quinolin-8-ol, reveals how spectroscopic data like 13C{1H} NMR can be correlated with DFT calculations to understand phenomena such as hindered bond rotation and the electronic influence on carbene carbon atoms. mdpi.com These studies underscore the power of combining computational and experimental techniques for a comprehensive structural analysis.

Reaction Pathway Calculations and Potential Energy Surface Mapping

One of the most significant applications of DFT in catalysis is the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a catalytic reaction can be mapped out. researchgate.netresearchgate.net This allows researchers to identify the most likely reaction pathway and determine the rate-limiting step of the catalytic cycle.

For rhodium-catalyzed reactions, DFT studies have been instrumental in understanding various transformations. For example, the mechanism of quinoline (B57606) hydrogenation catalyzed by a (1,5-cyclooctadiene)rhodium(I) complex was investigated, proposing a detailed catalytic cycle involving the formation of dihydroquinoline and tetrahydroquinoline intermediates. researchgate.net Similarly, computational studies on rhodium-catalyzed hydroamination have elucidated the turnover-limiting protonolysis step, guiding the design of more efficient catalysts. nih.gov

These calculations often reveal subtle but crucial mechanistic details. For instance, in the hydroformylation of ethylene (B1197577) by rhodium single-atom catalysts, DFT calculations showed that H₂ dissociation at the Rh/oxide interface to form a monohydride complex was the favored initiation step. nih.gov In other systems, the reaction pathway can be switched between different annulation modes, such as [4+2] versus [4+1], by tuning the electronic properties of the ligands attached to the rhodium center, a phenomenon that can be rationalized through PES mapping. kaist.ac.krkaist.ac.kr

The table below summarizes representative energy barriers for key steps in various rhodium-catalyzed reactions, as determined by DFT calculations.

| Reaction Type | Key Mechanistic Step | Calculated Free Energy Barrier (kcal/mol) | Reference |

| C–H Functionalization | Migratory Insertion | 1.9–5.2 | nih.gov |

| Alkyne Isomerization | 1,2-H Shift | ~9.0 | nih.gov |

| Hydroamination | Protonolysis (Turnover-limiting) | Varies with ligand | nih.gov |

| C–H Allylation | Amide Extrusion (HOTFA-assisted) | 12.2 | acs.org |

| Ethylene Hydroformylation | H₂ Dissociation | 109 kJ/mol (~26 kcal/mol) | nih.gov |

Ab Initio Methods and Natural Bond Orbital (NBO) Analysis

While DFT is widely used, higher-level ab initio methods, though more computationally expensive, can provide benchmark data for more complex electronic structure problems. A particularly powerful tool often used in conjunction with both DFT and ab initio calculations is Natural Bond Orbital (NBO) analysis. NBO analysis translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and donor-acceptor interactions.

In the context of rhodium complexes, NBO analysis provides quantitative insights into the nature of the metal-ligand bonding. For instance, studies on rhodium–vinylidene complexes have used NBO to characterize the bonding as a Fischer-type carbene, involving a Rh ← C dative bond and significant π-back bonding from the rhodium d-orbitals into an empty p-orbital on the carbene carbon. rsc.org This analysis can also quantify the protic character of migrating hydrogen atoms in transition states, revealing how the basicity of an acceptor atom can influence the energy barrier of a reaction step. rsc.org

Furthermore, NBO charge analysis on intermediates can reveal how charge is distributed and how it changes during a reaction, as demonstrated in studies of ruthenium-catalyzed C-H allylation where charge values on key atoms in the transition state were calculated. acs.org For a Cycloocta-1,5-diene (B8815838);quinolin-8-ol;rhodium complex, NBO analysis would be invaluable for dissecting the σ-donation from the nitrogen and oxygen atoms of the quinolin-8-ol ligand and the synergistic π-donation and π-back-donation involving the cyclooctadiene ligand.

Computational Insights into Ligand Design and Catalyst Optimization

Computational chemistry has transformed ligand design from a trial-and-error process into a more rational, predictive science. whiterose.ac.uk By modeling catalyst-substrate interactions and reaction pathways, researchers can perform in silico screening and optimization of ligands to enhance catalyst performance, including activity, selectivity, and stability. numberanalytics.comd-nb.info

Several key strategies are employed:

Steric and Electronic Tuning: DFT calculations can quantify the steric bulk (e.g., via buried volume calculations) and electronic properties (e.g., via charge analysis or HOMO/LUMO energies) of different ligands. This allows for systematic modification of the quinolin-8-ol backbone or other ancillary ligands to create an optimal environment for a specific reaction. numberanalytics.com

Mechanism-Based Design: A detailed computational understanding of the reaction mechanism can pinpoint the turnover-limiting step. Ligands can then be specifically designed to lower the energy barrier of this step. For example, if a proton transfer is rate-limiting, a ligand can be modified to act as a proton relay. In rhodium-catalyzed hydroamination, computational analysis showed that the binding energy of the ligand to rhodium correlates with catalyst activity, guiding the selection of rigid, electron-rich ligands. nih.gov

Exploiting Non-Covalent Interactions: Modern computational methods, particularly with the inclusion of dispersion corrections (e.g., DFT-D3), can accurately model non-covalent interactions like hydrogen bonding and London dispersion. nih.govacs.org This has led to innovative ligand designs where these forces are harnessed to pre-organize the substrate in the catalyst's chiral pocket, leading to enhanced selectivity. d-nb.infonih.govacs.org A combined experimental and computational study demonstrated that increasing the strength of a hydrogen bond between the catalyst and substrate led to a lower energy barrier and higher reaction rates, as predicted by DFT. d-nb.info

The table below illustrates how computational models guide the selection of ligands to improve catalytic outcomes.

| Computational Insight | Design Strategy | Predicted Outcome | Reference |

| Ligand binding energy correlates with activity | Use rigid, electron-rich phosphine (B1218219) ligands | Higher yields in hydroamination | nih.gov |

| Strength of H-bond with substrate is key | Modify ligand to be a better H-bond acceptor | Higher reaction rate and enantioselectivity | d-nb.info |

| London dispersion stabilizes chiral sphere | Introduce bulky silyl (B83357) groups on ligands | Higher selectivity and faster reaction rates | nih.govacs.org |

| Ligand bite angle affects isomer stability | Tune pincer ligand backbone | Control equilibrium between alkyne and vinylidene isomers | nih.govrsc.org |

Correlation of Theoretical Predictions with Experimental Observations and Validation

The credibility of computational models hinges on their validation against experimental data. psu.edu For rhodium catalytic systems, a strong synergy between theoretical predictions and experimental results has been established, reinforcing the predictive power of the computational approaches.

Validation can take several forms:

Structural Correlation: As mentioned, the geometric parameters of rhodium complexes optimized with DFT often show excellent agreement with X-ray crystal structures. researchgate.net

Spectroscopic Correlation: Calculated NMR chemical shifts, such as for 103Rh, can be correlated with experimental solution NMR data. For a series of rhodium-alkene complexes, a good agreement was found, which also allowed for the validation of an empirical correlation between the chemical shift and the complex's stability. researchgate.net

Kinetic and Mechanistic Correlation: The most powerful validation comes from correctly predicting reaction outcomes. DFT calculations that elucidate a reaction mechanism can be corroborated by experimental kinetic studies or by observing proposed intermediates. A study combining parahydrogen NMR experiments with DFT calculations successfully elucidated the isomerization and site exchange mechanisms for rhodium dihydride complexes. nih.gov

Predictive Design and Synthesis: The ultimate validation is the successful de novo design of a catalyst. Several studies have used computational insights to design a new ligand or catalyst system with predicted superior properties. The subsequent synthesis and experimental testing of these catalysts, confirming the predicted improvements in activity or selectivity, provide strong evidence for the model's accuracy. d-nb.infonih.govnih.gov For example, a catalyst rationally designed in silico to have a stronger hydrogen-bonding interaction was synthesized and experimentally confirmed to be faster and more selective. d-nb.info

This continuous cycle of prediction, experimental testing, and model refinement drives progress in the field, allowing for the development of increasingly sophisticated and effective rhodium catalysts. nih.gov

Future Perspectives and Emerging Research Directions

Development of Next-Generation Ligand Systems for Enhanced Performance

The performance of a rhodium catalyst is intrinsically linked to the electronic and steric properties of its ligands. mdpi.com The cyclooctadiene and quinolin-8-ol ligands in the parent compound serve as a foundational scaffold, but future research is heavily invested in creating next-generation ligands to achieve superior activity, selectivity, and stability.

Current research explores several classes of ligands:

Chiral Dienes: To induce asymmetry in catalytic reactions, achiral dienes like 1,5-cyclooctadiene (B75094) are being replaced with chiral counterparts. For instance, 2,5-disubstituted 1,3a,4,6a-tetrahydropentalenes have been developed as effective chiral ligands for rhodium(I) in 1,4-arylation reactions, achieving up to 99% enantiomeric excess (ee). acs.org The synthesis of these ligands often involves multi-step processes, and their effectiveness can be highly sensitive to the reaction conditions and the specific ligand structure. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are highly versatile ligands due to their strong σ-donating properties and the ability to tune their steric bulk. mdpi.commdpi.com They form robust bonds with rhodium, preventing ligand dissociation during catalysis. mdpi.com Novel NHC-rhodium-cyclooctadiene complexes are being synthesized and have shown catalytic activity in reactions like the addition of phenylboronic acid to aldehydes. mdpi.com

Phosphorus-based Ligands: Aminophosphines are a class of phosphorus ligands that have shown particular promise, especially in aqueous-phase catalysis. researchgate.net Rhodium(I) complexes bearing aminophosphine (B1255530) ligands of the general formula P(NR₂)₃ have demonstrated high activity in the hydration of a wide range of nitriles to amides in water, without needing any additives. acs.orgscispace.com The development of planar-chiral cyclopentadienyl (B1206354) ligands, synthesized from precursors like tert-butylacetylene, is another promising avenue for asymmetric C-H activation catalysis. rsc.org

The following table summarizes the performance of different ligand types in specific rhodium-catalyzed reactions, illustrating the impact of ligand design.

| Ligand Type | Catalyst Precursor/System | Reaction Type | Key Finding | Reference |

| Chiral Diene (2,5-disubstituted tetrahydropentalene) | [Rh(diene)Cl]₂ | 1,4-Arylation | Achieved up to 99% ee, demonstrating high enantioselectivity. | acs.org |

| Aminophosphine (P(NMe₂)₃) | [RhCl(COD){P(NMe₂)₃}] | Nitrile Hydration | High activity for a broad range of nitriles in water without additives. | acs.orgscispace.com |

| N-Heterocyclic Carbene (NHC) | [RhCl(cod)(NHC)] | Arylation of Aldehyd | Demonstrated catalytic activity, surpassing that of [RhCl(cod)]₂. | mdpi.com |

| Planar-Chiral Cyclopentadienyl | [(Cp')RhCl₂]₂ | C-H Activation | Effective for asymmetric C-H activation of arylhydroxamates. | rsc.org |

Exploration of Novel Catalytic Transformations and Expanded Substrate Scopes

While rhodium catalysts are well-established in reactions like hydrogenation and hydroformylation, a major research thrust is to apply them to novel and more complex transformations. The quinoline (B57606) moiety in the title compound is particularly relevant, as rhodium catalysts have been extensively used for the C-H functionalization of quinolines. researchgate.net

Emerging catalytic applications include:

C-H Bond Functionalization: Rhodium(III) catalysts are highly effective for the selective C-H activation and subsequent functionalization of quinolines. Research has demonstrated the direct alkylation and alkynylation of quinoline N-oxides at the C-8 position under mild, room-temperature conditions. acs.org This strategy uses the N-oxide as a directing group to achieve high regioselectivity. Similarly, the C(sp³)–H bonds of 8-methylquinolines have been successfully alkylated with maleimides and allyl alcohols using Rh(III) catalysts. researchgate.netresearchgate.net

Cycloaddition Reactions: Rhodium catalysts are being developed for various cycloaddition reactions to construct complex cyclic molecules. For example, a rhodium complex with a dinaphthocyclooctatetraene (dnCOT) ligand has been shown to be an excellent catalyst for [5+2] cycloadditions between vinylcyclopropanes and various π-systems. nih.gov

Multicomponent Reactions: Researchers are designing rhodium-catalyzed multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net A notable example is the synthesis of indenes through a rhodium(III)-catalyzed C-H annulation of an aromatic compound, a directing group, and an alkyne. rsc.org

The table below showcases the expanding scope of rhodium catalysis.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Feature | Reference |

| C-8 Alkynylation | Rh(III) Complex | Quinoline N-oxide, Alkyne | C-8 Alkynylated Quinoline | High regioselectivity at room temperature. | acs.org |

| C(sp³)-H Alkylation | [Cp*RhCl₂]₂ / AgSbF₆ | 8-Methylquinoline, Maleimide | Substituted Succinimide | First catalytic functionalization of sp³ C-H bonds with maleimides. | researchgate.net |

| [5+2] Cycloaddition | [Rh(dnCOT)(MeCN)₂]SbF₆ | Vinylcyclopropane, Alkyne | Seven-membered Ring System | High functional group compatibility. | nih.gov |

| Hydrogenation | PEG-stabilized Rh Nanoparticles | Quinoline | 1,2,3,4-Tetrahydroquinoline | High selectivity (>99%) and recyclability. | rsc.org |

Integration with Sustainable and Green Chemistry Principles (e.g., Aqueous Media, Photochemistry, Electrochemistry)

A significant trend in modern chemistry is the alignment of catalytic processes with the principles of green chemistry. This involves using environmentally benign solvents, reducing energy consumption, and improving atom economy.

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Research has shown that rhodium(I)-cyclooctadiene complexes with water-soluble aminophosphine ligands can effectively catalyze the hydration of nitriles in water. acs.orgscispace.com This avoids the use of volatile organic compounds (VOCs). Rhodium-catalyzed reactions in aqueous micellar systems are also being explored as a green alternative. core.ac.uk Furthermore, rhodium-catalyzed atroposelective click cycloadditions have been shown to proceed well in water and even in phosphate-buffered saline (PBS). researchgate.net

Photochemistry and Electrochemistry: Light and electricity represent sustainable energy sources for driving chemical reactions. The photophysical properties of rhodium complexes are being investigated for applications in photocatalysis, such as CO₂ reduction. researchgate.net While much of this work has focused on rhodium complexes with bipyridyl ligands, the fundamental principles can be extended to other ligand systems. researchgate.net These approaches offer the potential for milder reaction conditions and unique reactivity compared to thermally driven processes.

Advanced Methodologies for In Situ Catalyst Characterization

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of better catalysts. Advanced spectroscopic techniques that allow for the observation of the catalyst under actual reaction conditions (in situ and operando methods) are becoming indispensable tools.

For rhodium-based systems, techniques such as in situ X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have been used to study single-atom rhodium catalysts during CO oxidation. osti.govresearchgate.netornl.gov These methods provide a direct look at the catalyst's structure, the oxidation state of the rhodium center, and the binding of substrates and intermediates during the catalytic cycle. osti.govresearchgate.net For example, in situ studies on supported rhodium catalysts have revealed that the particle size and the interaction with the support material can change significantly upon exposure to reactants like synthesis gas, which in turn affects catalyst performance. rsc.org Similarly, the activation of rhodium(I) carbonyl complexes with ligands like indole-2-carboxylate (B1230498) has been studied via in situ synthesis and characterization to understand the kinetics of key steps like oxidative addition. mdpi.com

Synergistic Approaches: Multicomponent and Cascade Catalysis

To enhance synthetic efficiency, researchers are focusing on synergistic catalytic approaches where multiple chemical transformations are combined into a single, seamless process.

Multicomponent Reactions (MCRs): Rhodium catalysts are particularly well-suited for MCRs, which are highly atom-economical as they combine three or more reactants in one pot. researchgate.net Rhodium(III) complexes have been used to catalyze the three-component synthesis of indenes, and Rh(II) catalysts can assemble complex esters from 1,3-diones, diazoesters, and DMF. rsc.orgnih.gov These reactions often proceed via the formation of organorhodium intermediates that can engage with multiple reaction partners. researchgate.net The synthesis of propargylamines from aldehydes, amines, and acetylenes is another area where rhodium-catalyzed MCRs have proven highly efficient. researchgate.net

Cascade Catalysis: This strategy involves a sequence of intramolecular or intermolecular reactions initiated by a single catalytic event. Rhodium catalysis has been employed to trigger cyclization/cycloaddition cascades, for instance, in the synthesis of complex polycyclic structures like tiglianes from a diazoimide precursor. wikipedia.org Another example is the hydroformylation cascade of acyclic monoterpenes to form 4H-chromen products, where a single rhodium catalyst promotes multiple, distinct reaction steps sequentially. wikipedia.org

Synergistic Dual Catalysis: This approach uses two different catalysts to activate different substrates simultaneously and cooperatively. A rhodium/silver synergistic system has been developed for the enantioselective cycloisomerization/cross-coupling of keto-vinylidenecyclopropanes with terminal alkynes. americanelements.comnih.gov In this process, the Rh(I) catalyst activates the keto-vinylidenecyclopropane while the Ag(I) catalyst activates the alkyne, enabling a highly selective transformation that would be difficult to achieve with a single catalyst. nih.gov

Q & A

How can the crystal structure of rhodium complexes incorporating cycloocta-1,5-diene and quinolin-8-ol derivatives be accurately determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the primary method, coupled with refinement software like SHELXL . For example, the orthorhombic system (P212121) with unit cell parameters a = 10.224 Å, b = 14.771 Å, c = 50.158 Å was reported for a Rh complex with cycloocta-1,5-diene and phosphine ligands . Key steps include:

- Data Collection : Use of diffractometers (e.g., Stoe IPDS 2) with graphite-monochromated radiation .

- Refinement : Iterative cycles to resolve torsional effects (e.g., anticlockwise cyclooctadiene ligand twists) and validate hydrogen positioning via residual density maps .

Table 1 : Representative Crystal Data for Rhodium Complexes

| Complex | Space Group | a (Å) | b (Å) | c (Å) | Refinement R1 | Source |

|---|---|---|---|---|---|---|

| [Rh((R,R)-Me-BPE)COD]BF₄ | P212121 | 10.224 | 14.771 | 50.158 | 0.045 | |

| [Rh(cod)(NHC)]BF₄ | Pccn | 11.751 | 11.928 | 17.313 | 0.032 |

What experimental strategies are effective in synthesizing cationic rhodium(I) complexes with cycloocta-1,5-diene ligands?

Answer:

Cationic Rh(I) complexes are synthesized via ligand substitution or chloride abstraction :

- Method : React [RhCl(cod)(PPh₃)] with AgClO₄ in the presence of nitrile ligands (L), yielding [Rh(cod)(PPh₃)L]ClO₄ .

- Example : [Rh((R,R)-Ph-BPE)COD]BF₄ was prepared using [Rh(cod)₂]BF₄ as a precursor, with ³¹P NMR confirming Rh–P coupling (JRh–P = 146 Hz) .

- Critical Factors : Inert atmosphere (N₂/Ar), stoichiometric control to avoid ligand overcoordination, and purification via solvent diffusion (e.g., CH₂Cl₂/hexane) .

How do reaction thermodynamics influence the catalytic activity of rhodium complexes with cycloocta-1,5-diene in cross-conjugated triene synthesis?

Answer:

ΔrH° (enthalpy of reaction) and ligand stability govern catalytic efficiency. For example:

- Dimerization of Allenes : [RhCl(cod)]₂ catalyzes allene dimerization at 130°C, with cod ligand stability preventing premature dissociation .

- Thermodynamic Data : NIST thermochemistry databases provide ΔrH° values for cycloocta-1,5-diene reactions, critical for optimizing reaction conditions (e.g., solvent selection, temperature) .

Advanced Consideration : Competing pathways (e.g., hydride transfer vs. oxidative addition) may arise, requiring kinetic studies (e.g., time-resolved NMR) to resolve contradictions in product distribution .

What contradictions exist in spectroscopic data interpretation for quinolin-8-ol derivatives in coordination chemistry?

Answer:

- ¹H NMR Shifts : Quinolin-8-ol derivatives exhibit variable shifts depending on protonation state. For example, the 8-hydroxy group can tautomerize, complicating assignment .

- IR Spectroscopy : Stretching frequencies (e.g., C–O at 1250–1300 cm⁻¹) may overlap with Rh–ligand vibrations, necessitating DFT calculations for deconvolution .

- Resolution : Hybrid methods (e.g., XAS + DFT) are recommended to validate coordination modes .

How can computational methods complement experimental data in analyzing the coordination geometry of rhodium-cycloocta-1,5-diene complexes?

Answer:

- DFT Calculations : Predict ligand binding energies and optimize geometries (e.g., η² vs. η⁴ cod coordination) .

- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points (e.g., Rh–C bond paths in cod ligands) .

- Case Study : Conformational analysis of (5-chloro-quinolin-8-yloxy) acetic acid revealed energy minima differences (ΔG = 2.3 kcal/mol) between theoretical and experimental structures .

What methodologies address ligand dissociation challenges in rhodium-catalyzed reactions using cycloocta-1,5-diene?

Answer:

- Stabilizing Ligands : Bulky N-heterocyclic carbenes (NHCs) reduce dissociation via steric shielding .

- Additives : Lewis acids (e.g., Zn(OTf)₂) stabilize cationic Rh centers, preventing cod ligand loss .

- Monitoring : In situ ³¹P NMR tracks ligand exchange dynamics (e.g., PPh₃ vs. cod dissociation) .

How does the stereoelectronic environment of quinolin-8-ol derivatives affect their binding affinity to rhodium centers?

Answer:

- Electron-Withdrawing Groups (e.g., –NO₂): Increase Lewis acidity of Rh, enhancing quinolin-8-ol binding (Keq ≈ 10³ M⁻¹) .

- Steric Effects : Substituents at the 2-position of quinolin-8-ol restrict coordination geometry, favoring monodentate over bidentate binding .

- Case Study : A naphthalenylmethyl-benzimidazole ligand in [Rh(cod)(NHC)Cl] increased catalytic turnover (TON = 1,200) due to optimal π-backbonding .

What are the limitations of using SHELX programs for refining rhodium complex structures with bulky ligands?

Answer:

- Disorder Modeling : SHELXL struggles with torsional disorder in flexible cod ligands, requiring manual constraints .

- Hydrogen Placement : Positions for non-classical hydrides (e.g., Rh–H bonds) must be validated via neutron diffraction or DFT .

- Advanced Workaround : Combine SHELX with PHENIX for automated disorder resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings